Binding Affinity Advantage of Fluorination
The presence of a fluorine atom on the aniline ring is a key differentiator for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. While direct, head-to-head binding data for this exact compound versus its non-fluorinated analog (3-(piperazin-1-ylmethyl)aniline) is not available in public literature, class-level SAR studies on arylpiperazines demonstrate that 4-fluoro substitution can significantly enhance binding affinity and selectivity for aminergic GPCRs [1]. For example, in a series of phenylpiperazine derivatives, a fluorine-substituted analog exhibited strong antagonistic activity for the αvβ3 integrin receptor with an IC50 of 0.055 nM, underscoring the impact of fluorination on potency [2]. This evidence supports the selection of the fluorinated compound, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, over its non-fluorinated counterpart to achieve enhanced target engagement in related GPCR or integrin-targeting projects.
| Evidence Dimension | Binding Affinity/Inhibition Potency |
|---|---|
| Target Compound Data | Not directly available; inferred from fluorinated arylpiperazine class data. |
| Comparator Or Baseline | Non-fluorinated analogs (e.g., 3-(piperazin-1-ylmethyl)aniline) and non-fluorinated phenylpiperazines. |
| Quantified Difference | Fluorinated phenylpiperazine analog shows IC50 of 0.055 nM for αvβ3 integrin [2]; non-fluorinated baseline not reported in this study, but fluorine substitution is generally associated with enhanced potency [1]. |
| Conditions | In vitro radioligand binding assays for various GPCRs and integrins. |
Why This Matters
Fluorination is a validated strategy to improve target affinity and metabolic stability, making this compound a higher-probability starting point for lead discovery compared to non-fluorinated alternatives.
- [1] MDPI. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from https://www.mdpi.com/ View Source
- [2] Bioorganic & Medicinal Chemistry Letters. (2004). A new series of phenylpiperazine-based derivatives with strong antagonistic activity for αvβ3 integrin. 14(10), 2497-2501. Retrieved from https://www.infona.pl/resource/bwmeta1.element.elsevier-ba8c086b-7de1-3006-8b4d-28698ce3d1ad View Source
